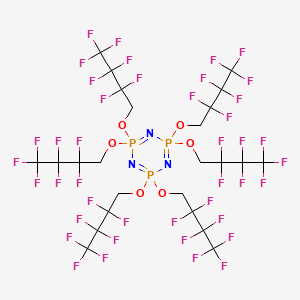
2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related trifluoromethyl compounds has been reported, such as the economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is an intermediate in the synthesis of novel anti-infective agents. The key to this process is the trifluoromethylation of an aryl iodide using a cost-effective system involving methyl chlorodifluoroacetate (MCDFA), KF, and CuI . This suggests that similar methodologies could potentially be applied to the synthesis of "2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride."
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, a new nicotinonitrile derivative was synthesized and its structure was confirmed through spectral and elemental analysis, single crystal study, and DFT calculations . These techniques could be relevant for analyzing the molecular structure of "2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride."
Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing compounds has been explored, such as the synthesis of substituted 2-(trifluoromethyl)-2-hydroxy-2H-chromenes and their regiospecific reaction with silyl enol ethers . This indicates that trifluoromethyl groups can participate in specific chemical reactions, which could be relevant for understanding the reactivity of "2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted compounds have been characterized using various spectroscopic methods. For example, a trifluoromethyl-substituted β-aminoenone was studied by IR, Raman, UV-visible, and NMR spectroscopies, and its solid-state molecular structure was determined by X-ray diffraction . These methods provide a comprehensive understanding of the properties of such compounds, which could be extrapolated to "2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride."
Mecanismo De Acción
The mechanism of action of “2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride” is not specified in the sources I found. Its mechanism of action would largely depend on the context in which it’s used, particularly in medicinal chemistry and drug development.
Safety and Hazards
“2-Hydroxy-6-(trifluoromethyl)nicotinoyl chloride” is classified as having acute toxicity (oral), skin corrosion, and serious eye damage . It’s harmful if swallowed and causes severe skin burns and eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5(13)3-1-2-4(7(9,10)11)12-6(3)14/h1-2H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUIXVQMFFDHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(trifluoromethyl)pyridine-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane](/img/structure/B3042033.png)

